2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative. Its structure features:
- A benzamide core substituted with a methoxy group (-OCH₃) at the 2-position and an N-methyl group (-NCH₃).
- A tetramethyl-1,3,2-dioxaborolane moiety at the 4-position, which is critical for Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(18)17-5)12(9-10)19-6/h7-9H,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPSRZASAXJWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield 2-methoxy-N-methylbenzamide.
Introduction of the Boronate Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzamide derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group is a reactive boronate ester, enabling the compound to act as a coupling partner in Suzuki-Miyaura reactions. This process typically involves three steps:
Mechanism Overview
-
Oxidative Addition : An aryl halide reacts with a palladium(0) catalyst to form an organopalladium(II) complex (e.g., Pd(II)–aryl–halide).
-
Transmetalation : The boronate ester undergoes nucleophilic attack on the palladium complex, facilitated by a base (e.g., sodium tert-butoxide), replacing the halide with the boron-containing fragment.
-
Reductive Elimination : The palladium(II) complex eliminates to form a biaryl product and regenerate the palladium(0) catalyst .
Reaction Conditions
A representative example from literature involves tetrafluoroiodobenzene and trifluoroboronic acid under Suzuki conditions:
-
Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand : SPhos or XPhos
-
Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
| Parameter | Example Conditions | Outcome |
|---|---|---|
| Ligand | SPhos vs. XPhos | SPhos favored for regioselectivity |
| Base | Na₂CO₃ vs. K₂CO₃ | K₂CO₃ improved yield for specific substrates |
| Boronate Group | Tetramethyl-1,3,2-dioxaborolan-2-yl | Enhanced reactivity for coupling |
Amide Functional Group Reactivity
The N-methyl amide moiety in the compound offers limited reactivity under typical Suzuki conditions but can participate in secondary transformations:
-
Hydrolysis : Under acidic or basic conditions, the amide may hydrolyze to form a carboxylic acid, though this is less common in standard Suzuki protocols.
-
Alkylation : The N-methyl group’s stability under coupling conditions ensures minimal interference with the boronate reactivity.
Stability and Selectivity
The compound’s stability during reactions is influenced by:
-
Boronate Ester : The tetramethyl-1,3,2-dioxaborolan-2-yl group is more stable than simple boronic acids, reducing protodeboration risks during coupling.
-
Protecting Groups : The 2-methoxy group and N-methyl amide provide steric and electronic protection, optimizing regioselectivity in coupling reactions .
Experimental Considerations
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Research indicates that derivatives of benzamide exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar structural features have been evaluated for their efficacy against human colorectal carcinoma cells (HCT116), showing promising results in reducing cell viability .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has also been explored. Studies assessing the antimicrobial activity of related compounds demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated substantial antibacterial activity, suggesting that derivatives can be developed for therapeutic use against infections .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of benzamide derivatives, researchers synthesized a series of compounds based on the structure of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. The results showed that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior potency in inhibiting cancer cell proliferation .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related compounds. The synthesized benzamide derivatives were tested against a panel of bacterial strains using standard broth dilution methods. The findings revealed several compounds with MIC values in the low micromolar range, supporting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application:
In Organic Synthesis: The boronate group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its structure and functional groups.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a. Positional Isomers
- 3-Methoxy-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 13123-90-5): Substituents: Methoxy at 3-position, N,N-dimethyl instead of N-methyl.
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PN-3303, CAS 1221188-97-1):
b. Functional Group Variations
- N-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1204742-78-8): Substituents: N-methoxy (-NH-OCH₃) instead of N-methyl.
- 2-Ethoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Substituents: Ethoxy (-OCH₂CH₃) at 2-position instead of methoxy.
Pharmacokinetic and Physicochemical Properties
*Predicted using fragment-based methods.
Key Observations:
- Lipophilicity : Methoxy and ethoxy groups increase logP compared to polar substituents like morpholine.
- Solubility : Morpholine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity.
- Reactivity : Electron-withdrawing groups (e.g., -F) enhance Suzuki coupling efficiency by stabilizing the transition state .
Biological Activity
2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2377607-01-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 291.15 g/mol
- Structure : The compound features a methoxy group and a dioxaborolane moiety which are critical for its biological interactions.
The biological activity of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Inhibition assays have shown that the compound may act as a reversible inhibitor of specific cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism. The observed IC values indicate potent inhibitory activity, suggesting potential for drug-drug interactions (DDIs) .
Table 1: Inhibition Activity of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
| Assay Type | Target Enzyme | IC (µM) | Comments |
|---|---|---|---|
| CYP3A4 Inhibition | CYP3A4 | 0.34 | Potent reversible inhibition |
| Time-dependent Inhibition | CYP3A4 | >50 | Low TDI potential |
| Metabolic Stability | Human Liver Microsomes | - | Unstable in vitro |
Case Studies and Research Findings
- Antiviral Activity : Recent studies have explored the compound's potential as an antiviral agent targeting RNA-dependent RNA polymerase (NS5B). Compounds structurally related to 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have shown promising results with EC values below 50 nM in cell-based assays .
- Antiparasitic Properties : The incorporation of polar functional groups has been shown to enhance the aqueous solubility and metabolic stability of similar compounds, leading to improved antiparasitic activity in preclinical models .
- Safety Profile : Toxicological evaluations indicate that compounds within this class exhibit moderate toxicity profiles with specific precautionary measures recommended during handling .
Q & A
Basic: What are the standard synthetic routes for preparing 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of its tetramethyl-1,3,2-dioxaborolan (pinacol boronic ester) group. A common approach involves:
- Step 1: Preparation of the boronic ester intermediate via Miyaura borylation, using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .
- Step 2: Coupling with a halogenated benzamide derivative (e.g., 4-bromo-2-methoxy-N-methylbenzamide) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a polar solvent (e.g., THF/H₂O) .
Key Characterization: Confirm the structure using ¹H/¹³C NMR (to verify methoxy and methyl groups) and ¹¹B NMR (to confirm boronic ester integrity) .
Advanced: How can reaction yields be optimized for cross-coupling reactions involving this boronic ester?
Methodological Answer:
Optimization involves systematic parameter screening:
- Catalyst System: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) and ligands (e.g., SPhos vs. XPhos) to balance activity and stability .
- Solvent Effects: Evaluate mixed solvents (THF/H₂O, DMF/H₂O) to enhance solubility and reduce boronic ester hydrolysis .
- Temperature Control: Use microwave-assisted synthesis for faster kinetics or low-temperature conditions to suppress side reactions .
- Base Selection: Compare inorganic (K₂CO₃) vs. organic bases (Et₃N) to minimize competing deprotonation pathways .
Data Analysis: Track reaction progress via LC-MS and quantify yields using HPLC with internal standards .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), N-methyl (δ ~2.9 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Use DEPT-135 to distinguish CH₃ groups .
- ¹¹B NMR: Confirm boronic ester formation (δ ~30 ppm for pinacol boronate) and rule out hydrolysis (δ ~18 ppm for boronic acid) .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- X-ray Crystallography: Resolve steric effects of the tetramethyl-dioxaborolan group using SHELXL for refinement .
Advanced: How to resolve discrepancies between computational and experimental spectroscopic data?
Methodological Answer:
- DFT Modeling: Perform geometry optimization (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .
- Crystal Structure Validation: Use SHELX-refined X-ray data to identify conformational differences (e.g., rotational barriers of the methoxy group) .
- Dynamic Effects: Account for temperature-dependent rotational isomerism in NMR simulations using variable-temperature (VT) NMR experiments .
Advanced: What strategies mitigate boronic ester hydrolysis during storage or reactions?
Methodological Answer:
- Anhydrous Conditions: Store the compound under argon with molecular sieves (3Å) and use anhydrous solvents (e.g., THF over Na/benzophenone) .
- Stabilizing Additives: Introduce Lewis acids (e.g., MgSO₄) or chelating agents (e.g., EDTA) to sequester water .
- Low-Temperature Reactions: Perform coupling reactions at 0–5°C to slow hydrolysis kinetics .
Monitoring: Use ¹¹B NMR or LC-MS to detect hydrolyzed boronic acid byproducts .
Basic: What is the functional role of the tetramethyl-1,3,2-dioxaborolan group in this compound?
Methodological Answer:
The boronic ester serves as:
- Cross-Coupling Handle: Enables Suzuki-Miyaura reactions with aryl/heteroaryl halides for biaryl synthesis .
- Stability Enhancer: The pinacol group protects the boronic acid from protodeboronation and oxidation, improving shelf life compared to free boronic acids .
- Stereoelectronic Tuner: Electron-donating methyl groups modulate reactivity in Pd-catalyzed transformations .
Advanced: How to design pH-dependent stability studies for this compound?
Methodological Answer:
- Buffer Systems: Prepare solutions at pH 2–12 (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/NaHCO₃ for basic) and incubate at 25°C/40°C .
- Kinetic Analysis: Withdraw aliquots at intervals (0–72 h) and analyze degradation via HPLC-UV (λ = 254 nm) .
- Mechanistic Insight: Use ¹¹B NMR to track hydrolysis to boronic acid and DFT to model transition states .
Advanced: How to resolve overlapping NMR signals from methoxy and N-methyl groups?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
